Cas no 1779942-93-6 (5-(thian-3-yl)-1,2-oxazol-4-amine)

5-(thian-3-yl)-1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-(thian-3-yl)-1,2-oxazol-4-amine
- 1779942-93-6
- EN300-1728728
-
- インチ: 1S/C8H12N2OS/c9-7-4-10-11-8(7)6-2-1-3-12-5-6/h4,6H,1-3,5,9H2
- InChIKey: QIXKDRXSRUMNNS-UHFFFAOYSA-N
- ほほえんだ: S1CCCC(C2=C(C=NO2)N)C1
計算された属性
- せいみつぶんしりょう: 184.06703418g/mol
- どういたいしつりょう: 184.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 77.4Ų
5-(thian-3-yl)-1,2-oxazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728728-1.0g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 1g |
$2068.0 | 2023-05-27 | ||
Enamine | EN300-1728728-0.25g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 0.25g |
$1902.0 | 2023-09-20 | ||
Enamine | EN300-1728728-0.05g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 0.05g |
$1737.0 | 2023-09-20 | ||
Enamine | EN300-1728728-0.5g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 0.5g |
$1984.0 | 2023-09-20 | ||
Enamine | EN300-1728728-2.5g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 2.5g |
$4052.0 | 2023-09-20 | ||
Enamine | EN300-1728728-0.1g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 0.1g |
$1819.0 | 2023-09-20 | ||
Enamine | EN300-1728728-10.0g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 10g |
$8889.0 | 2023-05-27 | ||
Enamine | EN300-1728728-1g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 1g |
$2068.0 | 2023-09-20 | ||
Enamine | EN300-1728728-5.0g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 5g |
$5995.0 | 2023-05-27 | ||
Enamine | EN300-1728728-10g |
5-(thian-3-yl)-1,2-oxazol-4-amine |
1779942-93-6 | 10g |
$8889.0 | 2023-09-20 |
5-(thian-3-yl)-1,2-oxazol-4-amine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
5-(thian-3-yl)-1,2-oxazol-4-amineに関する追加情報
5-(Thian-3-yl)-1,2-oxazol-4-amine: A Promising Compound in Medicinal Chemistry
5-(Thian-3-yl)-1,2-oxazol-4-amine (CAS No. 1779942-93-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
The structure of 5-(thian-3-yl)-1,2-oxazol-4-amine is characterized by a thiane ring fused to an oxazole ring, with an amine group at the 4-position of the oxazole. This unique arrangement of functional groups provides a platform for exploring a wide range of biological activities and potential drug targets. Recent studies have highlighted the importance of this compound in various areas of research, including its role in modulating specific enzymes and receptors.
In the context of drug discovery, 5-(thian-3-yl)-1,2-oxazol-4-amine has shown promising results in preclinical studies. One notable application is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a key enzyme in the biosynthesis of fatty acids, which could have implications for treating metabolic disorders such as obesity and diabetes.
Moreover, 5-(thian-3-yl)-1,2-oxazol-4-amine has been investigated for its anti-inflammatory properties. Inflammation is a critical component in many diseases, including cardiovascular diseases and neurodegenerative disorders. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation. These findings suggest that 5-(thian-3-yl)-1,2-oxazol-4-amine could be a valuable lead compound for developing new anti-inflammatory drugs.
The pharmacokinetic properties of 5-(thian-3-yl)-1,2-oxazol-4-amine have also been studied to assess its suitability as a therapeutic agent. Research has indicated that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it a promising candidate for further development. Additionally, preliminary toxicity studies have shown that it has low toxicity at therapeutic doses, which is crucial for ensuring patient safety.
In the realm of cancer research, 5-(thian-3-yl)-1,2-oxazol-4-amine has shown potential as an antitumor agent. Studies have demonstrated that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For example, a study published in Cancer Research found that this compound selectively targets cancer stem cells, which are known to be resistant to conventional chemotherapy and play a crucial role in tumor recurrence.
The synthetic route for producing 5-(thian-3-yl)-1,2-oxazol-4-amine has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the thiane ring and subsequent coupling with an appropriate oxazole precursor. The ability to synthesize this compound efficiently is essential for advancing its development into clinical trials.
In conclusion, 5-(thian-3-yl)-1,2-oxazol-4-amine (CAS No. 1779942-93-6) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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